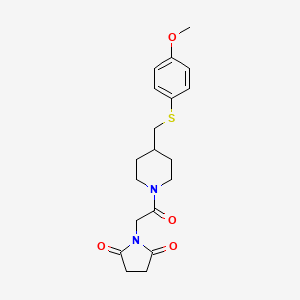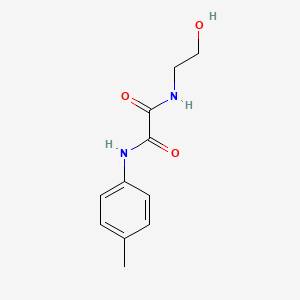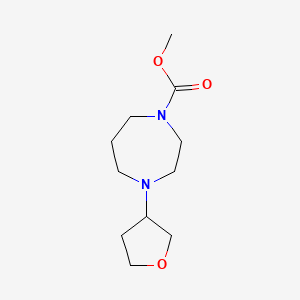![molecular formula C19H16N6O5S B2848552 4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851095-28-8](/img/structure/B2848552.png)
4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitors
Sulfonamide derivatives, including those structurally related to the compound , have been extensively studied for their inhibitory effects on carbonic anhydrases. These enzymes play crucial roles in various physiological processes, and inhibitors like sulfonamides offer potential for therapeutic applications and understanding enzyme mechanisms. For example, compounds such as 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and related sulfonamides exhibit nanomolar inhibitory concentrations against several carbonic anhydrase isoenzymes, showcasing their significance in enzyme inhibition research (Supuran, Maresca, Gregáň, & Remko, 2013).
Corrosion Inhibition
Oxadiazole derivatives, including those with furan rings, have been identified as effective corrosion inhibitors for metals in acidic environments. Their application is vital in extending the lifespan of metal structures and reducing economic losses. The efficiency of these compounds as corrosion inhibitors is attributed to their ability to form protective layers on metal surfaces through adsorption. A specific study highlighted the effectiveness of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole in inhibiting steel corrosion in sulfuric acid, with efficiency reaching over 96% (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Synthesis of Heterocyclic Compounds
The synthesis and functionalization of heterocyclic compounds, including oxadiazoles and furans, are critical in developing new materials with potential applications in electronics, photonics, and as biologically active molecules. Research in this area focuses on creating new synthetic pathways and understanding the properties of these compounds. For instance, the synthesis of new heterocyclic systems, such as 4,8-dihydro-7H-[1,2]dithiolo[3,4-b][1,2,5]oxadiazolo-[3,4-e]pyrazine-7-thione, demonstrates the versatility of these frameworks in generating compounds with novel properties (Konstantinova, Knyazeva, Bagryanskaya, Obruchnikova, & Rakitin, 2014).
Memory Device Applications
Polymer research, incorporating triphenylamine-based aromatic polyethers derived from oxadiazole compounds, explores the development of materials for memory device applications. The study of linkage effects in these polymers reveals their potential in creating different types of memory behaviors, which is crucial for advancing electronic and photonic technologies (Chen, Hu, & Liou, 2013).
Propiedades
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O5S/c20-9-2-11-25(12-3-10-21)31(27,28)15-7-5-14(6-8-15)17(26)22-19-24-23-18(30-19)16-4-1-13-29-16/h1,4-8,13H,2-3,11-12H2,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOONZZHYLTRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(indolin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2848477.png)
![N-butyl-2-cyano-3-{3-ethylimidazo[1,5-a]pyridin-1-yl}prop-2-enamide](/img/structure/B2848482.png)

![1-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-4-fluorosulfonyloxybenzene](/img/structure/B2848484.png)
![Ethyl 5-(3-(3-chlorobenzo[b]thiophene-2-carbonyl)thioureido)-3-methylthiophene-2-carboxylate](/img/structure/B2848486.png)
![(5Z)-5-[(1-methylindol-3-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2848487.png)
![Methyl 2-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B2848488.png)
![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2848489.png)
![3-chloro-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2848490.png)
![3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2848491.png)
